3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carbonitrile
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Overview
Description
3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two 4-methoxyphenylmethylsulfanyl groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dibromopyridine with 4-methoxybenzyl mercaptan in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The sulfanyl groups can form strong interactions with metal ions, making it useful in catalysis. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole: Similar in structure but contains an isoxazole ring instead of a pyridine ring.
Omeprazole: Contains a pyridine ring with different substituents, used as a proton pump inhibitor.
Bis(4-methoxyphenyl) disulfide: Contains similar methoxyphenyl groups but lacks the pyridine and carbonitrile components.
Uniqueness
3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carbonitrile is unique due to its combination of sulfanyl and carbonitrile groups attached to a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
61830-13-5 |
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Molecular Formula |
C22H20N2O2S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3,5-bis[(4-methoxyphenyl)methylsulfanyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C22H20N2O2S2/c1-25-18-7-3-16(4-8-18)14-27-20-11-22(21(12-23)24-13-20)28-15-17-5-9-19(26-2)10-6-17/h3-11,13H,14-15H2,1-2H3 |
InChI Key |
MEYGWWNGPFTJNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CC(=C(N=C2)C#N)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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